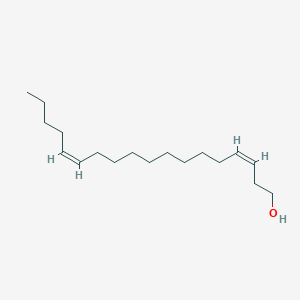

(Z,Z)-3,13-Octadecadien-1-ol

Description

Significance of Stereochemistry in Natural Products

The biological activity of natural products is often exquisitely dependent on their stereochemistry, and (3Z,13Z)-3,13-Octadecadien-1-ol is a prime example. The specific spatial arrangement of atoms around the double bonds, denoted by (3Z,13Z), is critical for its function. Different geometric isomers, such as (3E,13Z)-3,13-octadecadien-1-ol, can elicit different or no biological responses in the target insect. pherobase.comresearchgate.net For instance, research on the clearwing moth Nokona variatella revealed that while (3Z,13Z)‐octadecadien‐1‐ol is the primary sex pheromone that activates the olfactory receptors of conspecific males, the male's olfactory system is also sensitive to the (3E,13Z) isomer. researchgate.net This demonstrates that the precise stereoisomeric configuration is a key determinant of the molecule's efficacy as a chemical signal. The synthesis of these compounds for research and pest management applications requires stereoselective methods to ensure high stereomeric purity.

Overview of Semiochemicals in Insect Communication Systems

Chemicals that mediate interactions between organisms are known as semiochemicals. numberanalytics.comnih.govncsu.edu These are broadly categorized into pheromones, which facilitate communication between individuals of the same species, and allelochemicals, which mediate communication between different species. numberanalytics.comncsu.eduplantprotection.pl Pheromones are fundamental to many aspects of an insect's life, including mate attraction, aggregation, alarm signaling, and trail marking. numberanalytics.combioprotectionportal.com

(3Z,13Z)-3,13-Octadecadien-1-ol is a well-documented insect sex pheromone. medchemexpress.com Sex pheromones are typically released by one sex, usually the female, to attract the other for mating. bioprotectionportal.com This specific compound has been identified as a sex attractant for several species of clearwing moths (Sesiidae). For example, it is used for trapping the redwood resin borer (Synanthedon sequoiae). medchemexpress.com Furthermore, it has been identified as the female-produced sex pheromone of the clearwing moth Nokona variatella. researchgate.net Its acetate (B1210297) ester, (3Z,13Z)-3,13-octadecadienyl acetate, is also a known pheromone component for various Synanthedon species, including the lesser peachtree borer (Synanthedon pictipes). nih.gov The use of such pheromones is a cornerstone of various integrated pest management (IPM) strategies, including monitoring, mass trapping, and mating disruption. plantprotection.pl

Contextualizing (3Z,13Z)-3,13-Octadecadien-1-ol within Specialized Metabolites

(3Z,13Z)-3,13-Octadecadien-1-ol is classified as a specialized metabolite, a compound not essential for the organism's basic survival but one that provides a selective advantage, in this case, for reproduction. It is a long-chain fatty alcohol, a class of compounds derived from fatty acid metabolism. nih.govebi.ac.uk In insects, the biosynthesis of pheromones like (3Z,13Z)-3,13-Octadecadien-1-ol often involves a series of enzymatic modifications of common fatty acids. frontiersin.orgnih.gov The production of specific pheromone components, including the chain length and the position and configuration of double bonds, is a tightly regulated process. frontiersin.org The biotechnological production of such long-chain fatty alcohols is an area of active research, with studies exploring the use of engineered yeasts to produce these valuable semiochemicals. frontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3Z,13Z)-octadeca-3,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNCGBJHGBGHLS-NCCHCWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034199 | |

| Record name | (Z,Z)-3,13-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66410-24-0 | |

| Record name | 3,13-Octadecadien-1-ol, (3Z,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-3,13-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,13-OCTADECADIEN-1-OL, (3Z,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MC9ZLV950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation of 3z,13z 3,13 Octadecadien 1 Ol and Its Derivatives in Biological Systems

Identification from Glandular Extracts of Lepidopteran Species

Analysis of the pheromone gland extract of the clearwing moth, Nokona pernix, has led to the identification of two EAG-active components. These have been identified as the (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098). jst.go.jp The two isomers were found in a ratio of 9:1. jst.go.jp Field tests demonstrated that a synthetic mixture of these compounds in a 9:1 ratio was highly effective in attracting N. pernix males, whereas single components showed little to no attraction. jst.go.jp

Research has revealed that females of the stored product pest, Nemapogon variatella, release (3Z,13Z)-octadecadien-1-ol as a single-component sex pheromone. researchgate.net This compound activates olfactory receptors in the antennae of conspecific males. researchgate.net While previously known as a male attractant, this research confirms its role as the primary sex pheromone for this species. researchgate.netmothdissection.co.uk The larvae of this species are known to feed on bracket fungi and can also be found in stored vegetable products. suffolkmoths.co.uk

In field screening tests for Japanese sesiid species, a mixture of (3Z,13Z)-octadecadien-1-ol and its acetate (B1210297) derivative, (3Z,13Z)-octadecadienyl acetate, proved successful in attracting male moths of Glossosphecia romanovi. oup.comoup.com Subsequent analysis of the female pheromone gland extract using GC-EAD and GC-MS confirmed the presence of both the alcohol and the acetate in a ratio of approximately 20:1. oup.comnih.gov Further studies on a Korean population of G. romanovi also identified these two components in a ratio of about 9:1. researchgate.net While the alcohol alone showed some attraction, the binary blend mimicking the natural ratio was most effective at attracting males. researchgate.net

The acetate form of the compound, (Z,Z)-3,13-octadecadien-1-ol acetate, has been isolated from the female lesser peachtree borer, Synanthedon pictipes. nih.gov This compound is a powerful attractant for males of the species. nih.govcolostate.edu It is interesting to note that while the (Z,Z)-isomer is the primary pheromone for S. pictipes, the (E,Z)-isomer is utilized by the peachtree borer, Sanninoidea exitiosa. nih.gov The presence of even small amounts of the (Z,Z)-isomer significantly inhibits the response of S. pictipes males to the (E,Z)-isomer, indicating a mechanism for reproductive isolation. nih.gov The lesser peachtree borer is a significant pest of stone fruits, with larvae feeding on the living tissue beneath the bark. internationalpheromones.comuky.edu

(Z,Z)-3,13-Octadecadienyl acetate is a recognized sex pheromone component for the apple clearwing moth, Synanthedon myopaeformis. This species is a serious pest of apple trees in various regions, including Europe and North America. ualberta.cagov.bc.ca The larvae of this moth tunnel under the bark of apple and other fruit trees, causing significant damage. gov.bc.ca Pheromone traps baited with synthetic versions of this compound are used for monitoring and managing populations of this pest. witasek.comevergreengrowers.com

The Western Poplar Clearwing Moth (Paranthrene tabaniformis) utilizes a blend of isomers for its pheromone. epa.gov The pheromone consists of both (E,Z)-3,13-octadecadien-1-ol and this compound. epa.gov This species is a pest of poplar, white birch, willows, and locusts. epa.gov Pheromone lures containing a blend of these isomers are used for monitoring and mass trapping of the male moths. pherobio.compherobase.comchemtica.compherobase.combiodiversity.be

Compound and Species Data

Interactive Table: Occurrence of (3Z,13Z)-3,13-Octadecadien-1-ol and its Derivatives in Lepidoptera

| Species | Family | Common Name | Compound(s) Identified | Ratio (if applicable) |

| Nokona pernix | Sesiidae | Clearwing Moth | (3E,13Z)-3,13-Octadecadien-1-ol, (3Z,13Z)-3,13-Octadecadien-1-ol | 9:1 |

| Nemapogon variatella | Tineidae | Variegated Fungus Moth | (3Z,13Z)-3,13-Octadecadien-1-ol | Single component |

| Glossosphecia romanovi | Sesiidae | Vine Tree Borer | (3Z,13Z)-3,13-Octadecadien-1-ol, (3Z,13Z)-octadecadienyl acetate | ~20:1 or ~9:1 |

| Synanthedon pictipes | Sesiidae | Lesser Peachtree Borer | This compound acetate | - |

| Synanthedon myopaeformis | Sesiidae | Apple Clearwing Moth | (Z,Z)-3,13-Octadecadienyl acetate | - |

| Paranthrene tabaniformis | Sesiidae | Western Poplar Clearwing Moth | (E,Z)-3,13-Octadecadien-1-ol, this compound | Blend |

Archimeessia sp. and Matratinea rufulicaput (as (E,Z)-isomer)

The (E,Z)-isomer of 3,13-Octadecadien-1-ol has been identified as a semiochemical, specifically an attractant, for the moth species Archimeessia sp. and Matratinea rufulicaput. pherobase.com These insects belong to the family Tineidae, commonly known as fungus moths. The presence of this compound in their chemical communication system highlights its crucial role in behaviors such as mating. While the specific details of the isolation of this compound from these particular species are not extensively documented in publicly available research, its identification as a key attractant points to its natural production and secretion by these moths.

Natural Occurrence of Related Octadecadienols in Plant Extracts

Interestingly, derivatives of octadecadienol (B8486778) are not limited to the animal kingdom and can also be found in various plants.

Lagenaria breviflora R. (as 2-methyl-(E,E)-3,13-octadecadienol)

A study focusing on the chemical composition of the fruit of Lagenaria breviflora R., a plant native to West Africa, revealed the presence of a related compound, 2-methyl-(E,E)-3,13-octadecadienol. researchgate.netresearchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract of the fruit, this compound was identified as one of the major constituents, accounting for 8.33% of the total identified compounds. researchgate.netresearchgate.net The fruit of Lagenaria breviflora is traditionally used in herbal remedies, and the identification of this and other compounds contributes to understanding its phytochemical profile. researchgate.netresearchgate.net The analysis of the fruit extract identified a total of 30 compounds, with hydrocarbons being the most abundant class. researchgate.netresearchgate.net

Biological Roles and Ecological Functions of 3z,13z 3,13 Octadecadien 1 Ol and Its Analogs

Sex Pheromone Activity in Insect Reproductive Behaviors

The intricate process of reproduction in many moth species is orchestrated by a complex chemical language, with sex pheromones playing a central role. (3Z,13Z)-3,13-Octadecadien-1-ol has been identified as a key component of the sex pheromone system for several species, initiating the cascade of behaviors that lead to successful mating.

Species-Specificity of Pheromone Recognition

The effectiveness of a pheromone is highly dependent on its specific chemical structure, which is recognized by specialized receptors on the antennae of the receiving insect. This specificity ensures that the chemical signal is directed towards and only elicits a response from individuals of the same species, preventing interbreeding and maintaining reproductive isolation. For instance, (3Z,13Z)-3,13-Octadecadien-1-ol is a known sex pheromone for the redwood resin borer, Synanthedon sequoiae. medchemexpress.com The unique configuration of the double bonds at the 3rd and 13th carbon positions is crucial for its recognition by male Synanthedon sequoiae moths.

Elucidation of Pheromone Blends and Optimal Ratios

In nature, sex pheromones rarely consist of a single compound. More often, they are a precise blend of two or more components, with the ratio of these components being critical for eliciting the full range of mating behaviors. The presence of isomers and other related compounds can have either synergistic or antagonistic effects on the primary pheromone's activity.

A compelling example of synergistic interaction is observed in the clearwing moth, Nokona pernix. researchgate.netnih.gov Analysis of the pheromone gland extract of female Nokona pernix revealed the presence of two key components: (3E,13Z)-3,13-octadecadien-1-ol and (3Z,13Z)-3,13-octadecadien-1-ol. researchgate.netnih.gov Field trials demonstrated that a synthetic blend of these two isomers in a specific ratio was highly attractive to male moths. researchgate.netnih.gov In contrast, when either compound was used alone, it showed little to no attractant activity. researchgate.netnih.gov This indicates that both isomers are essential and work in concert to produce a potent attractive signal for the male Nokona pernix.

Table 1: Pheromone Components of Nokona pernix

| Compound | Isomer | Function |

|---|---|---|

| 3,13-Octadecadien-1-ol (B13684098) | (3E,13Z) | Synergist |

While isomers can be beneficial, they can also act as antagonists, disrupting the chemical communication of non-target species. This phenomenon is crucial for maintaining species-specific signaling channels. For example, in the case of the cork moth, Nemapogon variatella, the presence of the (3E,13Z)-isomer can inhibit the response of males to their species-specific pheromone, which includes the (3Z,13Z)-isomer. This antagonistic effect helps to prevent cross-attraction between closely related species that might utilize similar pheromone components.

Electroantennographic (EAG) Responses of Conspecific Males

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. researchgate.netnih.gov Studies utilizing EAG have consistently shown that the antennae of conspecific males exhibit strong electrical responses to (3Z,13Z)-3,13-octadecadien-1-ol and its behaviorally active isomers. researchgate.netnih.gov In Nokona pernix, for example, both the (3Z,13Z)- and (3E,13Z)-isomers elicited significant EAG responses from male antennae, confirming their perception by the insect's olfactory system. researchgate.netnih.gov This electrophysiological evidence provides a direct link between the chemical structure of the pheromone components and their detection by the target insect.

Applications in Integrated Pest Management (IPM)

The potent attractive properties of (3Z,13Z)-3,13-octadecadien-1-ol and its analogs have led to their successful integration into pest management programs. mdpi.comepa.gov These synthetic pheromones offer an environmentally friendly alternative to conventional insecticides for controlling pest populations. mdpi.com

One of the primary applications is in mating disruption. By permeating the atmosphere with a high concentration of the synthetic pheromone, the ability of male insects to locate calling females is severely hampered. This disruption of the mating cycle leads to a reduction in the pest population over time. For instance, products containing a blend of (E,Z)-3,13-octadecadien-1-ol and (Z,Z)-3,13-octadecadien-1-ol are used to control the Western Poplar Clearwing moth. epa.gov

Another key application is in monitoring pest populations. Traps baited with synthetic pheromones can be used to detect the presence of a specific pest, estimate its population density, and determine the optimal timing for control measures. This allows for a more targeted and efficient use of pest control strategies, minimizing the reliance on broad-spectrum insecticides. researchgate.net

Monitoring Pest Populations through Lure and Trap Systems

Synthetic versions of (3Z,13Z)-3,13-Octadecadien-1-ol and its analogs are highly effective when used as lures in traps to monitor the presence, abundance, and flight patterns of pest populations. colostate.edu This monitoring is a critical component of IPM, as it allows for precisely timed interventions. oregonstate.edu The primary active ingredient in many commercial lures is this compound acetate (B1210297) (ZZ-ODDA), often in combination with its (E,Z) isomer. evergreengrowers.comamleo.com

Pheromone traps are designed to capture male moths, which are attracted to the synthetic scent mimicking the female-released pheromone. colostate.edu Different trap designs, such as delta and wing traps, are commonly used. evergreengrowers.com Research has shown that the type of trap can influence capture rates. For instance, a study by Knodel and Agnello (1990) found that for the peachtree borer (S. exitiosa), the Scentry wing trap captured more adult males than multi-pher or delta traps. ufl.edu The placement of these traps is also a critical factor for effective monitoring, with recommendations to hang them in the upper third of the tree canopy. evergreengrowers.com

The data from these traps inform growers about the start of moth flight and peak activity, which is essential for timing control measures. oregonstate.edu For example, insecticide applications can be timed to coincide with egg hatch, which occurs shortly after the first moths are captured. oregonstate.edu

Interactive Data Table: Comparison of Trap Efficacy for Synanthedon exitiosa

| Trap Type | Relative Efficacy | Reference |

| Scentry Wing Trap | More effective | ufl.edu |

| Multi-Pher Trap | Less effective | ufl.edu |

| Delta Trap | Less effective | ufl.edu |

Mating Disruption Strategies utilizing Synthetic Pheromones

Mating disruption is a pest control technique that involves releasing a large amount of synthetic pheromone into an orchard to confuse male moths and prevent them from locating females for mating. oregonstate.edurutgers.edu This disruption of chemical communication leads to a reduction in mating and, consequently, a decrease in the subsequent generation of damaging larvae. usda.gov This method is considered an environmentally friendly alternative to conventional insecticides. vt.edu

The primary pheromone component used for mating disruption of the peachtree borer is this compound acetate (ZZ-ODDA). vt.edu For the lesser peachtree borer, the main component is the (E,Z) isomer. vt.edu Commercial products, such as Isomate® PTB-Dual, often contain a blend of these isomers to target both species simultaneously. vt.edunih.gov

Numerous studies have demonstrated the high efficacy of mating disruption. Research has shown that this technique can lead to a 93-100% reduction in male moth captures in pheromone traps within the treated area, a phenomenon referred to as "trap shutdown". oregonstate.edu More importantly, this reduction in mating translates to a significant decrease in crop damage. A study by Pfeiffer et al. (1991) on the lesser peachtree borer found that mating disruption resulted in a 19-97% reduction in the number of pupal exuviae (a measure of infestation) compared to insecticide-treated blocks. researchgate.netresearchgate.net

The density of pheromone dispensers is a key factor in the success of mating disruption. A study by Yonce (1981) evaluated the effect of different densities of pheromone sources on the disruption of S. exitiosa. The results indicated that even at the lowest density tested, there was a significant reduction in both male trap captures and observed matings.

Interactive Data Table: Efficacy of Mating Disruption for Synanthedon Species

| Pest Species | Pheromone Component(s) | Reduction in Male Trap Capture | Reduction in Damage (Pupal Exuviae) | Reference |

| Synanthedon exitiosa | This compound acetate | 93-100% | Not specified in these terms | oregonstate.edu |

| Synanthedon pictipes | (E,Z)-3,13-octadecadien-1-ol acetate | Total disruption | 19-97% | researchgate.netresearchgate.net |

| S. exitiosa & S. pictipes | (Z,Z)- and (E,Z)-3,13-octadecadien-1-ol acetate blend | Significantly eliminated | Larval infestation did not vary significantly from insecticide control | vt.edunih.gov |

Interactive Data Table: Effect of Pheromone Lure Density on Mating Disruption of Synanthedon exitiosa (Yonce, 1981)

| Lures per 100 Trees | Pheromone Release Rate (mg/ha/day) | Percent Reduction in Male Captures | Percent Reduction in Matings | Reference |

| 13 | 5.0 | 89.4% | 92.9% | oup.com |

| 25 | 9.8 | Not specified | No males observed being attracted | oup.com |

| 50 | 19.4 | Not specified | No males observed being attracted | oup.com |

| 100 | 38.9 | Not specified | No males observed being attracted | oup.com |

Biosynthesis of Long Chain Dienyl Alcohols in Biological Systems

Proposed Biosynthetic Pathways in Pheromone-Producing Insects

The biosynthesis of (3Z,13Z)-3,13-Octadecadien-1-ol in insects is a specialized branch of fatty acid metabolism, culminating in a molecule with specific chain length and unsaturation patterns. nih.gov While the precise enzymatic cascade for this particular compound is not fully elucidated in all species, the general pathway for long-chain moth pheromones provides a robust model. This process is typically regulated by the pheromone biosynthesis activating neuropeptide (PBAN), which initiates the enzymatic reactions within the female's pheromone gland. nih.govnih.gov

Origin from Fatty Acid Precursors

The journey to (3Z,13Z)-3,13-Octadecadien-1-ol begins with fundamental building blocks from primary metabolism. The carbon backbone of this C18 alcohol is derived from common saturated fatty acid precursors, primarily palmitic acid (C16) or stearic acid (C18). nih.govoup.comresearchgate.net The biosynthesis initiates with acetyl-CoA, a central metabolite, which is converted to malonyl-CoA. nih.govfrontiersin.org These initial steps are foundational to the de novo synthesis of fatty acids in most organisms, including insects. nih.govnih.gov The majority of insect pheromones are, in fact, derivatives of fatty acids, showcasing how insects have adapted core metabolic pathways for specialized chemical communication. researchgate.netnih.govcapes.gov.br

Enzymatic Elongation Mechanisms (e.g., Fatty Acid Synthase, Elongase Complex)

To achieve the required 18-carbon chain length of (3Z,13Z)-3,13-Octadecadien-1-ol, precursor fatty acids undergo elongation. This process is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS), which systematically adds two-carbon units from malonyl-CoA to the growing acyl chain. nih.govnih.govfrontiersin.org

Following the initial synthesis by FAS, further modifications to chain length can be carried out by elongase complexes (ELO). nih.gov These enzyme systems are capable of extending fatty acyl-CoAs beyond the typical C16 and C18 products of FAS. nih.gov For instance, in yeast, which shares conserved metabolic pathways, specific elongases are known to extend C12-C16 fatty acids to C16-C18 and even longer chains. nih.gov This enzymatic machinery provides the necessary C18 saturated fatty acyl-CoA, which serves as the substrate for the subsequent crucial steps of desaturation and reduction.

Stereospecific Desaturation Events for Double Bond Formation

The introduction of double bonds at specific positions and with precise stereochemistry is arguably the most critical step in defining the identity and biological activity of a pheromone. In the case of (3Z,13Z)-3,13-Octadecadien-1-ol, two Z-configured double bonds must be inserted into the 18-carbon saturated fatty acyl chain at the Δ3 and Δ13 positions. This is accomplished by a class of enzymes called fatty acyl-CoA desaturases (FADs). oup.compnas.org

These desaturases exhibit remarkable specificity for both the position of the double bond and its geometry (Z or E). pnas.orgacs.org While the specific Δ3 and Δ13 desaturases for this compound have not been definitively identified in all relevant insect species, the general mechanism is well-understood. The process likely involves two distinct desaturation steps catalyzed by different desaturase enzymes, or a single bifunctional enzyme, to create the diene structure from a saturated C18 precursor. nih.govlu.se The evolution of diverse desaturase genes is a key factor driving the vast diversity of moth pheromones observed in nature. pnas.org

Stereoselective Reduction of Fatty Acyl Intermediates

The final step in the biosynthesis of (3Z,13Z)-3,13-Octadecadien-1-ol is the conversion of the corresponding fatty acyl-CoA intermediate into the final alcohol. This transformation is catalyzed by fatty acyl-CoA reductases (FARs). nih.govoup.comnih.gov These enzymes reduce the carboxyl group of the fatty acyl-CoA to a primary alcohol. nih.govfrontiersin.org

The specificity of FARs can vary, with some showing a broad preference for substrates of different chain lengths and saturation levels, while others are highly specific to the precursors of a particular species' pheromone. frontiersin.org This enzymatic reduction is the terminal step that yields the final, biologically active (3Z,13Z)-3,13-Octadecadien-1-ol pheromone molecule.

Table 1: Key Enzymes in the Biosynthesis of (3Z,13Z)-3,13-Octadecadien-1-ol

| Enzyme Class | Function | Substrate (Proposed) | Product (Proposed) |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Carboxylation of Acetyl-CoA | Acetyl-CoA | Malonyl-CoA |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Saturated C16/C18 Acyl-CoA |

| Elongase (ELO) Complex | Chain elongation | C16 Acyl-CoA | C18 Acyl-CoA |

| Δ3/Δ13 Desaturases (FADs) | Introduction of double bonds | C18 Acyl-CoA | (3Z,13Z)-Octadecadienoyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of acyl-CoA to alcohol | (3Z,13Z)-Octadecadienoyl-CoA | (3Z,13Z)-3,13-Octadecadien-1-ol |

Biotechnological and Metabolic Engineering Approaches for Production

The complex, stereospecific nature of many insect pheromones, including (3Z,13Z)-3,13-Octadecadien-1-ol, makes their chemical synthesis challenging and often expensive. dntb.gov.uanih.gov This has spurred significant interest in developing biological production platforms. Metabolic engineering, particularly in microbial hosts, offers a promising and sustainable alternative for producing these valuable molecules. frontiersin.orgdntb.gov.ua

Heterologous Expression of Pheromone Biosynthesis Genes in Microbial Hosts

A leading strategy for the biotechnological production of insect pheromones is the heterologous expression of the required biosynthetic genes in microbial "cell factories." lu.se Yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are particularly well-suited for this purpose. nih.govoup.comdntb.gov.ua They are eukaryotes, which facilitates the proper folding and function of insect enzymes, and they have well-characterized fatty acid metabolism that can be engineered. springernature.comnih.gov

The core principle involves introducing the genes encoding the specific insect desaturases and fatty acyl-CoA reductases into the yeast genome. oup.com The yeast's native metabolic machinery produces the necessary C16 and C18 fatty acyl-CoA precursors. nih.govfrontiersin.org The heterologously expressed insect enzymes then divert these precursors into the pheromone biosynthetic pathway. oup.com

Table 2: Examples of Pheromone Production in Engineered Yeast

| Host Organism | Expressed Genes | Pheromone Produced | Production Titer | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | A. transitella Δ11-desaturase, H. armigera FAR | (Z)-11-Hexadecen-1-ol (Z11-16:OH) | 1.7 mg/L | oup.com |

| Yarrowia lipolytica | D. melanogaster Δ9-desaturase, H. armigera FAR, S. cerevisiae ATF1 | (Z)-9-Tetradecenyl acetate (B1210297) (Z9-14:OAc) | 7.3 mg/L | oup.com |

Significant success has been achieved in producing various moth pheromones using this approach. oup.com To enhance production yields, metabolic engineering strategies are employed, which include:

Increasing precursor supply: Overexpressing genes like acetyl-CoA carboxylase to boost the pool of fatty acid precursors. nih.gov

Eliminating competing pathways: Deleting or downregulating genes that divert precursors away from the desired product. nih.gov

Optimizing enzyme expression: Using strong, inducible promoters to control the timing and level of the heterologous gene expression. nih.govgoogle.com

By assembling the specific desaturases and reductases required for the synthesis of (3Z,13Z)-3,13-Octadecadien-1-ol in an engineered yeast strain, it is feasible to develop a scalable and cost-effective production system for this important pheromone, paving the way for its wider use in environmentally friendly pest management strategies. lu.se

Strategies for Carbon Chain Expansion and Desaturation in Engineered Organisms

The biosynthesis of specific long-chain dienyl alcohols, such as (3Z,13Z)-3,13-Octadecadien-1-ol, in heterologous hosts is a significant achievement in metabolic engineering, offering a sustainable alternative to complex chemical synthesis. dntb.gov.uafrontiersin.org The production of these molecules, which often function as potent insect sex pheromones, relies on the precise manipulation of the host organism's fatty acid metabolism. frontiersin.orgnih.gov Engineered microbes, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, as well as various plant species, have been successfully reprogrammed to serve as cellular factories for these valuable compounds. frontiersin.orgoup.com The core strategies involve the introduction of specific enzymes that extend and modify the organism's native fatty acid precursors, typically palmitic acid (C16) and stearic acid (C18), to achieve the desired chain length and degree of unsaturation. frontiersin.orgnih.gov

The synthesis of a C18 dienyl alcohol from standard C16/C18 precursors necessitates a series of controlled enzymatic reactions. This process begins with the host's primary fatty acid synthesis, which provides the initial acyl-CoA building blocks. nih.gov To achieve the final product structure, engineers must introduce pathways for both carbon chain elongation (if necessary) and, crucially, desaturation at specific positions, followed by a final reduction step.

Carbon Chain Expansion through Elongases

While the target molecule, 3,13-octadecadien-1-ol (B13684098), is a C18 alcohol, which can be directly derived from the common stearoyl-CoA precursor in yeast, the production of other non-native chain-length pheromones often requires fatty acid elongases. nih.govnih.gov These enzymes sequentially add two-carbon units to the growing fatty acyl chain. In engineered S. cerevisiae, for instance, heterologous expression of elongase enzymes can be used to produce very long-chain fatty acids beyond the native C16/C18 range. nih.gov The control of elongase activity, in conjunction with other pathway enzymes, is critical for tailoring the carbon backbone of the final product. frontiersin.org

Controlled Desaturation by Fatty Acyl-CoA Desaturases (FADs)

The defining feature of dienyl alcohols is the presence of two double bonds. The position and stereochemistry (Z or E) of these bonds are critical for biological activity. This is accomplished by introducing a carefully selected set of fatty acyl-CoA desaturases (FADs). oup.com These enzymes introduce double bonds into the fatty acyl-CoA molecule at highly specific locations. oup.com

For the synthesis of (3Z,13Z)-3,13-Octadecadien-1-ol, a precursor C18 fatty acyl-CoA must undergo two separate desaturation events. This would require one or more desaturases capable of creating a Z-double bond at the Δ3 and Δ13 positions. The discovery and characterization of novel FADs from various insect species have been a major focus of research, as these enzymes often possess the unique specificities required for pheromone production. oup.com The native desaturases in hosts like S. cerevisiae (e.g., Ole1p, a Δ9-desaturase) must often be supplemented or bypassed by heterologous enzymes to create the correct double bond pattern.

Final Reduction by Fatty Acyl-CoA Reductases (FARs)

The final step in the biosynthesis of long-chain fatty alcohols is the reduction of the functionalized fatty acyl-CoA. This reaction is catalyzed by fatty acyl-CoA reductases (FARs), which convert the thioester group to a primary alcohol. oup.comnih.gov Like desaturases, FARs are sourced from a diverse range of organisms, including insects and bacteria, and introduced into the production host. oup.comnih.gov The efficiency of this terminal step is crucial for high-yield production and prevents the modified fatty acid from being diverted into other metabolic pathways, such as β-oxidation or phospholipid synthesis. oup.com

By combining these strategies—harnessing native precursor supply, introducing specific desaturases to create the dienyl structure, and using a terminal reductase to form the alcohol—metabolic engineers can construct a complete biosynthetic pathway for compounds like (3Z,13Z)-3,13-Octadecadien-1-ol in a microbial or plant-based system. oup.complantae.org

Interactive Data Table: Key Enzymes in Engineered Pheromone Biosynthesis

The following table summarizes the classes of enzymes and specific examples used in the metabolic engineering of organisms for the production of long-chain fatty acid derivatives, including dienyl alcohols.

| Enzyme Class | Function | Example Enzyme Source | Engineered Host Organism | Reference |

| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds at specific positions in the fatty acyl chain. | Amyelois transitella (AtrΔ11) | Yarrowia lipolytica | frontiersin.orgnih.gov |

| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds at specific positions in the fatty acyl chain. | Drosophila melanogaster (DmeΔ9) | Yarrowia lipolytica | frontiersin.orgnih.gov |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to a fatty alcohol. | Helicoverpa armigera (HarFAR) | Yarrowia lipolytica | frontiersin.orgnih.gov |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to a very long-chain fatty alcohol. | Apis mellifera (AmFAR1) | Saccharomyces cerevisiae | nih.gov |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to a very long-chain fatty alcohol. | Marinobacter aquaeolei VT8 (Maqu_2220) | Saccharomyces cerevisiae | nih.gov |

| Acetyltransferase | Converts fatty alcohols to acetate esters (a common pheromone class). | Saccharomyces cerevisiae (ATF1) | Yarrowia lipolytica | frontiersin.orgnih.gov |

Advanced Synthetic Methodologies for 3z,13z 3,13 Octadecadien 1 Ol and Its Stereoisomers

Stereoselective Total Synthesis Approaches

The total synthesis of long-chain unsaturated alcohols like (3Z,13Z)-3,13-octadecadien-1-ol presents the dual challenge of controlling the geometry of two remote double bonds. Stereoselective strategies are therefore essential to obtain the desired isomer with high purity.

Convergent Synthesis Strategies

A common and effective method for constructing the carbon skeleton of dienols is through the coupling of acetylenic fragments. This approach is advantageous as the resulting triple bonds can be stereoselectively reduced to either (Z) or (E) double bonds. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in this context. youtube.com For instance, the synthesis of a C18 enyne can be achieved by coupling a terminal alkyne with a suitable halide. researchgate.net This method offers a versatile route to various isomers by selecting the appropriate starting materials and subsequent reduction conditions.

A general representation of this strategy involves the coupling of two smaller acetylenic units. For example, the synthesis of (Z,Z)-3,5-tetradecadienoic acid, a related pheromone, was accomplished by coupling 1-decyne (B165119) and 3-butyn-1-ol (B147353) to form 3,5-tetradecadiyn-1-ol, which was then reduced to the (Z,Z)-dienol. researchgate.net This highlights the utility of acetylene (B1199291) coupling in building the core structure of these molecules.

A specific and highly useful variation of acetylene coupling involves the use of propargyl alcohol derivatives. Propargyl alcohol (2-propyn-1-ol) and its derivatives serve as valuable three-carbon building blocks. For the synthesis of (3Z,13Z)-3,13-octadecadien-1-ol, a strategy could involve coupling a protected propargyl alcohol with a long-chain terminal alkyne or an appropriate halide. This approach directly installs the alcohol functionality at one end of the molecule. For example, the coupling of the tetrahydropyranyl (THP) ether of 3-butyn-1-ol with a C14 enyne fragment has been used to construct the C18 backbone of a related octadecadienol (B8486778) isomer. researchgate.net

Stereochemical Control of Dienyl Double Bonds

The geometry of the double bonds is crucial for the biological activity of the pheromone. Therefore, precise control over their formation is a key aspect of the synthesis.

The most widely used method for the stereoselective conversion of an alkyne to a (Z)-alkene is catalytic hydrogenation using a "poisoned" or "deactivated" catalyst. libretexts.org The Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is the classic example. libretexts.orgwisc.edu This catalyst is highly effective at promoting the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis- or (Z)-alkene. libretexts.orgaakash.ac.in The "poison" serves to deactivate the catalyst just enough to prevent the further reduction of the alkene to an alkane. thieme-connect.de

In the synthesis of (3Z,13Z)-3,13-octadecadien-1-ol, a diyne precursor would be subjected to hydrogenation over a Lindlar catalyst to stereoselectively form both (Z)-double bonds. researchgate.net The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The progress of the reaction must be carefully monitored to prevent over-reduction. This method has been successfully employed in the synthesis of various lepidopteran pheromones with high stereospecificity, achieving isomeric purities of 97% or greater. researchgate.net

Below is a table summarizing the key aspects of these synthetic methodologies:

| Methodology | Description | Key Reagents/Catalysts | Stereochemical Outcome |

| Acetylene Coupling | Convergent strategy involving the coupling of terminal alkynes and vinyl/aryl halides to construct the carbon backbone. | Palladium catalysts (e.g., Pd(PPh3)4), Copper(I) iodide (CuI) researchgate.net | Forms alkyne intermediates for further stereoselective reduction. |

| Coupling with Propargyl Alcohol Derivatives | Utilizes protected propargyl alcohol as a three-carbon building block to introduce the primary alcohol functionality. | Grignard reagents, Organolithium reagents, THP-protected alkynols researchgate.net | Provides a direct route to the alcohol-containing fragment. |

| Catalytic Hydrogenation | Reduction of alkynes to alkenes. | Lindlar Catalyst (Palladium, Calcium Carbonate, Lead Acetate, Quinoline) libretexts.org | Selective formation of (Z)-alkenes from alkynes. libretexts.orgwisc.edu |

Birch Reduction for E-Configuration Control

The Birch reduction is a powerful method for the reduction of aromatic rings to 1,4-cyclohexadienes using a dissolving metal in liquid ammonia (B1221849) with an alcohol. masterorganicchemistry.comresearchgate.net While typically associated with aromatic compounds, the principles of dissolving metal reductions can be adapted to control the stereochemistry of alkynes, yielding trans-(E)-alkenes. This is in contrast to methods like Lindlar catalyst hydrogenation which produce cis-(Z)-alkenes.

In the context of synthesizing stereoisomers of 3,13-octadecadien-1-ol (B13684098), a dissolving metal reduction, such as sodium in liquid ammonia, can be utilized to convert an alkyne precursor into a double bond with an E-configuration. This method involves the transfer of an electron from the metal to the alkyne, forming a radical anion. This intermediate is then protonated by an alcohol, followed by a second electron transfer and another protonation to yield the trans-alkene. The stereochemical outcome is dictated by the greater thermodynamic stability of the trans-radical anion intermediate.

While the primary focus of the Birch reduction is on aromatic systems, its application in alkyne reduction provides a crucial tool for accessing the (E)-isomers of polyunsaturated compounds like octadecadien-1-ol. harvard.edu The choice of reducing conditions, including the metal (sodium, lithium, or potassium) and the proton source (typically an alcohol), can be optimized to achieve high stereoselectivity. masterorganicchemistry.comharvard.edu

Table 1: Comparison of Reduction Methods for Alkyne to Alkene Conversion

| Method | Reagents | Stereochemical Outcome | Typical Application |

| Dissolving Metal Reduction | Na or Li in liquid NH₃, with an alcohol proton source | trans-(E)-alkene | Synthesis of (E)-isomers of unsaturated compounds. |

| Lindlar Catalysis | H₂, Pd/CaCO₃, quinoline | cis-(Z)-alkene | Synthesis of (Z)-isomers of unsaturated compounds. |

Rearrangement Reactions for 1,3-Diene Formation

The formation of conjugated 1,3-diene systems is a key structural feature in many natural products, including certain insect pheromones. Rearrangement reactions offer an atom-economical and often stereoselective route to these motifs.

The rearrangement of allenes to 1,3-dienes is a valuable transformation in organic synthesis. mdpi.comencyclopedia.pub This process is redox-neutral and can be promoted by various catalysts, including acids and transition metals. mdpi.combohrium.com The thermodynamic stability of the resulting conjugated 1,3-diene often drives the reaction forward. mdpi.comencyclopedia.pub

Acid-mediated rearrangements typically proceed through the protonation of the central sp-hybridized carbon of the allene (B1206475), leading to a carbocation intermediate that can then rearrange to the more stable 1,3-diene. mdpi.comencyclopedia.pub However, the scope of this method can be limited to substrates that can stabilize the transient carbocation. encyclopedia.pub

Transition metal-catalyzed rearrangements, particularly those using gold or palladium, have shown broader substrate scope and can offer high stereoselectivity. bohrium.com These methods often involve the formation of metal-π complexes that facilitate the 1,3-hydrogen shift required for the rearrangement. For the synthesis of specific stereoisomers of dienes, the choice of catalyst and reaction conditions is critical.

Beyond allene rearrangements, various other transition metal-catalyzed reactions can be employed to form 1,3-dienes stereoselectively. nih.govresearchgate.net These methods often start from readily available materials like alkynes and alkenes. researchgate.net Transition metals such as palladium, rhodium, and ruthenium are commonly used to catalyze these transformations. nih.gov

For instance, the palladium-catalyzed reaction of propargylic amines can lead to the formation of mono- and 1,3-disubstituted allenes, which can then potentially be rearranged to 1,3-dienes. psu.edu The stereochemical outcome of these rearrangements is highly dependent on the catalyst system, ligands, and reaction conditions employed. The development of new catalytic systems continues to expand the toolbox for the stereoselective synthesis of complex dienes. nih.gov

Table 2: Overview of Rearrangement Reactions for 1,3-Diene Synthesis

| Reaction Type | Starting Material | Catalyst/Conditions | Key Features |

| Allene Rearrangement | Allenes | Acid (e.g., PTSA) or Transition Metals (e.g., Au, Pd) | Atom-economical, driven by thermodynamic stability of the 1,3-diene. mdpi.comencyclopedia.pubbohrium.com |

| Propargylic Amine Rearrangement | Propargylic Amines | Palladium catalysts | Can form substituted allenes as intermediates. psu.edu |

Functional Group Interconversions and Derivatization for Synthesis

The final stages of synthesizing (3Z,13Z)-3,13-octadecadien-1-ol and its stereoisomers often involve functional group interconversions to introduce or modify the terminal alcohol group.

The acetylation of dienyl alcohols to their corresponding acetates is a common transformation in the synthesis of insect pheromones, as many are acetate esters. nih.gov This reaction is typically achieved by treating the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. scielo.br

This step is often crucial as the acetate itself can be the active pheromone component. scielo.br The reaction conditions are generally mild to avoid isomerization of the double bonds. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) and the product purified by column chromatography. scielo.br

Conversely, if the target molecule is the dienyl alcohol, a common synthetic strategy involves the saponification of a dienyl acetate intermediate. libretexts.org Saponification is the hydrolysis of an ester under basic conditions, typically using a solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcohol-water mixture. libretexts.orgyoutube.com

The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a carboxylate salt and the desired alcohol. libretexts.org A final workup with a mild acid is often necessary to protonate the alkoxide and isolate the final alcohol product. youtube.com This method is widely used due to its high efficiency and the relative ease of purification of the resulting alcohol.

Table 3: Common Functional Group Interconversions in Pheromone Synthesis

| Transformation | Reagents | Product | Purpose |

| Acetylation | Acetic anhydride, pyridine | Dienyl Acetate | Synthesis of acetate pheromones. scielo.br |

| Saponification | NaOH or KOH, H₂O/alcohol | Dienyl Alcohol | Synthesis of alcohol pheromones from acetate precursors. libretexts.orgyoutube.com |

General Strategies for Natural Product Synthesis Involving Diene Alcohols

The synthesis of natural products containing diene alcohol motifs is a cornerstone of organic chemistry, driven by the biological significance of these compounds. nih.gov Several general strategies have been developed to construct these structures with high efficiency and stereocontrol.

Oxidative Cyclization of Dienes: The direct oxidative cyclization of 1,5-dienes is a powerful method for the diastereoselective synthesis of substituted tetrahydrofurans, which are common cores in natural products. bohrium.com While this method has been historically significant, modern advancements continue to refine its application, although controlling the absolute stereochemistry can remain a challenge. bohrium.com

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions are frequently employed for the synthesis of conjugated dienes. One such method involves the sequential dehydrogenation of free aliphatic acids via β-methylene C–H activation, providing a direct route to E,E-1,3-dienes. nih.gov Another powerful technique is the Pd-catalyzed alkenylation of vinylene carbonate with vinyl triflates, which yields 1,2-dioxygenated dienes. rsc.org These dienes are versatile intermediates, capable of participating in tandem Diels-Alder cycloaddition/aromatization reactions to build complex molecular architectures. rsc.org

Metathesis Reactions: Ring-closing metathesis (RCM) is a robust strategy for forming cyclic structures. In the synthesis of certain natural products, a diene intermediate can be subjected to RCM using catalysts like Grubbs' 2nd generation catalyst to form cyclohexenyl derivatives, which then serve as common intermediates for a variety of target molecules. rsc.org

Addition Reactions: Barbier-type reactions, often using zinc, indium, or other metals, provide a reliable method for the synthesis of homoallylic alcohols from aldehydes and allyl bromides. rsc.org This reaction is valuable for constructing the carbon backbone of diene-containing natural products and can be adapted for asymmetric synthesis by using chiral reagents. rsc.org

Rearrangement and Elimination Reactions: The synthesis of highly functionalized dienes can also be achieved through rearrangement pathways. For example, the reaction of (allenylmethyl)silanes with acetals in the presence of a Lewis acid like titanium tetrachloride proceeds through an SE' pathway to give 1,3-diene derivatives with exclusively (E)-geometry. researchgate.net

These strategies, often used in combination, form a versatile toolbox for the synthetic chemist, enabling the construction of a wide array of structurally diverse and biologically active natural products that feature the diene alcohol moiety. The choice of strategy is dictated by the specific stereochemistry and functionality required in the final target molecule.

Analytical and Structural Elucidation Techniques for Dienyl Alcohols and Their Isomers

Chromatographic Separation Methods for Isomer Resolution

Chromatographic techniques are fundamental in separating the target compound from its isomers and other components within a mixture. The choice of method depends on the complexity of the sample and the specific isomers being targeted.

Gas chromatography is a powerful tool for separating volatile compounds like dienyl alcohols. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a key parameter for identification.

For long-chain unsaturated alcohols and their derivatives, the retention index (RI) system, specifically the Kovats Retention Index, is often used for standardized comparison across different systems. This index relates the retention time of an analyte to the retention times of n-alkane standards.

The NIST Chemistry WebBook provides Kovats Retention Index data for a related compound, (E)-3-(Z)-13-Octadecadien-1-ol acetate (B1210297), which illustrates the effect of stationary phase polarity on retention. nist.gov On a non-polar EC-5 column, it has a retention index of 2000, while on a polar AT-Wax column, the index is 2065. nist.gov For (3Z,13Z)-3,13-Octadecadien-1-ol itself, the Kovats Retention Index has been experimentally determined to be 2065 on a semi-standard non-polar column and 2161 on a standard polar column. nih.gov This data is crucial for the tentative identification of isomers in complex mixtures by comparing their elution order and retention times with known standards.

Table 1: Kovats Retention Indices for C18 Dienyl Alcohol Derivatives

| Compound | Column Type | Retention Index |

| (3Z,13Z)-3,13-Octadecadien-1-ol | Semi-standard non-polar | 2065 |

| (3Z,13Z)-3,13-Octadecadien-1-ol | Standard polar | 2161 |

| (E)-3-(Z)-13-Octadecadien-1-ol acetate | Non-polar (EC-5) | 2000 |

| (E)-3-(Z)-13-Octadecadien-1-ol acetate | Polar (AT-Wax) | 2065 |

This table presents Kovats Retention Indices for (3Z,13Z)-3,13-Octadecadien-1-ol and a related acetate derivative on different types of GC columns.

High-Performance Liquid Chromatography (HPLC) is another essential separation technique, particularly for less volatile derivatives of dienyl alcohols, such as their acetates. In HPLC, the separation occurs based on the analyte's interaction with a solid stationary phase and a liquid mobile phase.

For instance, (Z,Z)-3,13-Octadecadien-1-ol acetate can be analyzed using a reverse-phase (RP) HPLC method. sielc.com A common mobile phase for such separations consists of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster separations, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com These HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

For exceptionally complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.com The first, longer column provides an initial separation, and fractions of the eluent are then transferred to a second, shorter column for further separation based on a different chemical property, typically polarity. sepsolve.com

This results in a two-dimensional chromatogram, or contour plot, where compounds are separated by their retention times on both columns. nih.gov This increased peak capacity allows for the resolution of components that would co-elute in a one-dimensional GC analysis. sepsolve.com GCxGC is particularly beneficial for separating structurally similar compounds and for non-targeted analysis, as compounds with similar properties tend to cluster together in the chromatogram, aiding in their identification. chemistry-matters.com The configuration and optimization of a GCxGC system are more complex than for conventional GC, as factors like temperature, carrier gas flow, and modulation period independently influence the separation in both dimensions. uvison.com

Spectroscopic Characterization for Structural Confirmation

Following chromatographic separation, spectroscopic techniques are employed to provide detailed structural information, confirming the identity of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For (3Z,13Z)-3,13-Octadecadien-1-ol, the specific chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra would confirm the positions of the double bonds (C3 and C13), their (Z,Z) configuration, and the presence of the primary alcohol group. For example, the protons attached to the double-bonded carbons and the carbon of the CH₂OH group would have characteristic chemical shifts. While a detailed spectral analysis is beyond this scope, spectral databases like SpectraBase provide access to reference spectra for comparison. nih.gov

Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. nih.gov When a molecule is ionized in the mass spectrometer, it often breaks apart into characteristic fragment ions.

The analysis of these fragments can help to deduce the original structure. For a long-chain alcohol like (3Z,13Z)-3,13-Octadecadien-1-ol, common fragmentation pathways would involve cleavage at various points along the carbon chain. The specific fragmentation pattern is influenced by the positions of the double bonds. The study of these patterns is crucial for distinguishing between different isomers. raco.catnih.gov The mass spectra of unknown compounds can be compared to libraries of known spectra for identification. miamioh.edu High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. nih.govmdpi.com

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Differentiation of Positional Isomers (e.g., 3,13- vs. 2,13-octadecadienols)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for distinguishing between positional isomers of octadecadienols, such as the 3,13- and 2,13-isomers. nih.govnih.gov While these isomers may have very similar retention times on standard non-polar GC columns, their mass spectra exhibit subtle but crucial differences that allow for their differentiation. nih.gov

The fragmentation patterns observed in the electron ionization (EI) mass spectra are key to this differentiation. The position of the double bonds influences how the molecule breaks apart upon ionization. For instance, the cleavage patterns for 3,13-octadecadien-1-ol (B13684098) will produce characteristic fragment ions that differ from those generated by 2,13-octadecadien-1-ol. lookchem.comresearchgate.net By carefully analyzing the m/z (mass-to-charge ratio) values and relative abundances of these fragment ions, analysts can deduce the original positions of the double bonds. nih.gov

In some cases, derivatization of the alcohol group to a less polar functional group can enhance chromatographic separation and provide more diagnostic mass spectral fragmentation, further aiding in the confident identification of positional isomers. nih.gov The elution order of these isomers can also be influenced by the polarity of the GC column's stationary phase, with different phases providing varying degrees of separation. libretexts.org

Table 1: Key Differentiating Factors for Positional Isomers of Octadecadienols

| Feature | 3,13-Octadecadien-1-ol | 2,13-Octadecadien-1-ol |

| Primary Diagnostic Mass Fragments | Specific fragments resulting from cleavage influenced by the ∆3 and ∆13 double bonds. | Distinct fragments resulting from cleavage influenced by the ∆2 and ∆13 double bonds. lookchem.com |

| Gas Chromatography Retention Time | May exhibit slight differences compared to the 2,13-isomer depending on the column phase. | May exhibit slight differences compared to the 3,13-isomer depending on the column phase. |

Differentiation of Geometrical Isomers by GC-MS

Generally, Z-isomers (cis) have a more "U-like" shape, resulting in a lower boiling point and thus, they tend to elute earlier from a non-polar or semi-polar GC column compared to their E-isomer (trans) counterparts, which are more linear. researchgate.net The choice of the GC column's stationary phase is critical; polar columns can offer enhanced separation of geometrical isomers. libretexts.orgnih.gov

While the mass spectra of geometrical isomers are often very similar or identical, the distinct retention times provide the primary evidence for their differentiation. researchgate.netnih.gov By comparing the retention times of the unknown sample components to those of synthetic standards of known geometry, a confident identification can be made. nih.gov

Table 2: Elution Order of Geometrical Isomers of Dienyl Alcohols on a Standard Non-Polar GC Column

| Isomer Configuration | Expected Elution Order | Rationale |

| (Z,Z) | First | Generally has the lowest boiling point due to its more compact structure. |

| (E,Z) or (Z,E) | Intermediate | Boiling points are typically between the (Z,Z) and (E,E) isomers. |

| (E,E) | Last | The more linear shape leads to a higher boiling point and longer retention time. researchgate.net |

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive and selective technique used to identify biologically active compounds, such as insect pheromones. researchgate.netresearchgate.net This method combines the separation power of gas chromatography with the biological detection capabilities of an insect antenna. researchgate.nettandfonline.com

As compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector or FID), which produces a chromatogram of all the compounds present. The other portion is directed over an isolated insect antenna, which is connected to electrodes that measure its electrical response (the electroantennogram or EAG). oup.comwikipedia.org

When a compound that the insect's olfactory receptors can detect passes over the antenna, it generates a nerve impulse, which is recorded as a peak on the EAD chromatogram. tandfonline.com By aligning the peaks from the FID and EAD chromatograms, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. researchgate.netresearchgate.net This technique is invaluable for identifying the specific components of a pheromone blend that are crucial for insect communication. nih.govresearchgate.netphytojournal.comnih.gov In the context of (3Z,13Z)-3,13-octadecadien-1-ol, GC-EAD would be used with the antenna of the target insect species to confirm that this specific isomer is the one that elicits a physiological response. researchgate.netoup.com

Chemical Derivatization for Enhanced Analytical Specificity

To overcome some of the inherent limitations of mass spectrometry in pinpointing the exact location of double bonds in unsaturated compounds, chemical derivatization techniques are employed. These methods modify the molecule in a way that provides more definitive structural information upon analysis.

Dimethyl Disulfide (DMDS) Derivatization for Double-Bond Position Analysis

Dimethyl disulfide (DMDS) derivatization is a powerful technique used in conjunction with GC-MS to unequivocally determine the position of double bonds in unsaturated molecules like octadecadienols. researchgate.netnsf.gov The reaction involves the addition of a methylthio (-SCH3) group to each carbon of the double bond. d-nb.info

When the DMDS adduct of the derivatized octadecadienol (B8486778) is analyzed by GC-MS, the electron ionization process causes the molecule to fragment in a very predictable manner. nih.gov The primary cleavage occurs at the carbon-carbon bond that was originally the double bond, between the two newly added methylthio groups. nih.govresearchgate.net This results in the formation of diagnostic fragment ions whose masses directly reveal the original location of the double bond. nih.govresearchgate.net

For a polyunsaturated compound like 3,13-octadecadien-1-ol, controlling the reaction conditions is important to favor the formation of mono-adducts at each double bond position separately, which simplifies the interpretation of the mass spectra. nsf.govresearchgate.net The analysis of the resulting mixture of DMDS adducts allows for the confident assignment of both the ∆3 and ∆13 double bond positions. nih.gov

Table 3: Expected Diagnostic Ions in the Mass Spectrum of DMDS-Derivatized Octadecadienol Isomers

| Original Double Bond Position | Key Diagnostic Fragment Ions (m/z) |

| ∆3 | Fragments corresponding to cleavage between C3 and C4. |

| ∆13 | Fragments corresponding to cleavage between C13 and C14. |

| ∆2 | Fragments corresponding to cleavage between C2 and C3. lookchem.com |

Future Research Directions and Unresolved Questions

Elucidation of Novel and Undiscovered Biosynthetic Enzymes

The biosynthesis of moth pheromones, particularly Type I pheromones which are C10-C18 alcohols, aldehydes, or acetates, generally follows a pathway involving fatty acid synthesis followed by a series of modifications by specific enzymes. nih.gov The production of (3Z,13Z)-3,13-octadecadien-1-ol from a saturated fatty acid precursor like stearic acid (18:Acid) would necessitate the action of specific desaturases to introduce the double bonds at the Δ3 and Δ13 positions, followed by a reductase to convert the fatty acyl-CoA to the final alcohol.

A primary area of unresolved research is the precise identification and characterization of the enzymes responsible for creating the (Z)-double bonds at the 3rd and 13th carbon positions of the C18 backbone of this specific pheromone. While numerous fatty acid desaturases (FADs) have been identified in Lepidoptera, the specific enzymes that produce the Δ3 and Δ13 unsaturation in (3Z,13Z)-3,13-octadecadien-1-ol have not yet been elucidated. Future research should focus on transcriptome analysis of the pheromone glands of insects known to produce this compound, such as the redwood resin borer (Synanthedon sequoiae), to identify candidate desaturase and reductase genes. medchemexpress.com Functional characterization of these candidate enzymes in heterologous systems, such as yeast, would be essential to confirm their specific activity and substrate preference.

Key Unresolved Questions:

What are the specific desaturases that catalyze the formation of the Z3 and Z13 double bonds?

Do two separate desaturases act sequentially, or does a single bifunctional desaturase possess the capability to introduce both double bonds?

What is the specific fatty-acyl reductase (FAR) responsible for the final conversion to the alcohol?

Are there other modifying enzymes, such as acetyltransferases that could convert the alcohol to its acetate (B1210297) form, (3Z,13Z)-3,13-octadecadienyl acetate, which is also a known pheromone component? epa.gov

Development of Green and Efficient Stereoselective Synthetic Pathways

The chemical synthesis of pheromones like (3Z,13Z)-3,13-octadecadien-1-ol is crucial for their use in pest management strategies such as mating disruption and monitoring. While synthetic routes exist, a significant challenge remains in developing methods that are both environmentally friendly ("green") and highly stereoselective to produce the desired (Z,Z)-isomer in high purity. Traditional methods can sometimes be inefficient or rely on hazardous reagents.

Future research in this area should prioritize the development of catalytic methods that minimize waste and maximize efficiency. This includes exploring novel metathesis catalysts for the stereoselective formation of the Z-double bonds. Additionally, enzymatic and chemoenzymatic approaches offer promising green alternatives. The use of lipases for esterification or resolution of intermediates could provide high stereoselectivity under mild conditions.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Organic Synthesis | Well-established routes. | Often multi-step, may use hazardous reagents, can produce isomeric mixtures. | Optimization of existing routes to improve yields and reduce waste. |

| Catalytic Metathesis | Potentially fewer steps, higher efficiency. | Catalyst cost and sensitivity, achieving high Z-selectivity can be challenging. | Development of new, robust, and highly Z-selective catalysts. |

| Chemoenzymatic Synthesis | High stereoselectivity from enzymes, mild reaction conditions. | Enzyme stability and cost, integration of chemical and enzymatic steps. | Discovery and engineering of novel enzymes with desired specificity and stability. |

Broader Understanding of Pheromone Blend Evolution and Species-Specificity

(3Z,13Z)-3,13-Octadecadien-1-ol often acts as one component within a complex pheromone blend. The precise ratio of different components is frequently critical for species-specific communication and reproductive isolation. nih.gov How these specific blends evolve and how minor changes in the blend can lead to the formation of new species are fundamental questions in chemical ecology.

Future research should investigate the genetic basis for variations in the production of (3Z,13Z)-3,13-octadecadien-1-ol and its co-components in closely related species or different populations of the same species. This could involve comparative genomics and transcriptomics to identify mutations in biosynthetic genes that correlate with changes in the pheromone blend. Furthermore, understanding the olfactory receptors in the male antennae that detect (3Z,13Z)-3,13-octadecadien-1-ol and how their specificity co-evolves with the female-produced signal is crucial.

Key Research Areas:

Population-level studies: Analyzing the pheromone blend composition of different geographic populations of a species that uses (3Z,13Z)-3,13-octadecadien-1-ol to understand intraspecific variation.

Comparative genomics: Comparing the genomes of closely related species that use different pheromone blends, with one utilizing (3Z,13Z)-3,13-octadecadien-1-ol, to pinpoint the genetic changes driving pheromone evolution.

Olfactory receptor characterization: Identifying and functionally characterizing the specific olfactory receptors in male moths that respond to (3Z,13Z)-3,13-octadecadien-1-ol to understand the molecular basis of signal perception.

Advanced Biotechnological Production Methods for Sustainable Pheromone Synthesis

The large-scale and cost-effective production of pheromones is a major bottleneck for their widespread application in agriculture. Biotechnological production using engineered microorganisms or plants offers a promising sustainable alternative to chemical synthesis. researchgate.netresearchgate.net The production of other lepidopteran pheromones has been successfully demonstrated in yeast (Saccharomyces cerevisiae and Yarrowia lipolytica) and various plants by introducing the necessary biosynthetic genes. nih.govresearchgate.netmdpi.com

A significant future direction is the development of a robust and efficient platform for the biotechnological production of (3Z,13Z)-3,13-octadecadien-1-ol. This would first require the identification of the specific desaturase and reductase genes as outlined in section 7.1. Subsequently, these genes could be introduced into a suitable chassis organism, such as an oleaginous yeast strain, which naturally produces high levels of the fatty acid precursors. Metabolic engineering of the host organism to enhance the precursor pool and optimize the expression of the pheromone-producing enzymes will be critical for achieving high yields.

Table 2: Potential Biotechnological Production Platforms

| Platform | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Engineered Yeast (e.g., Y. lipolytica) | Well-established for metabolic engineering, high yields of fatty acid-derived products demonstrated. | Optimizing enzyme expression and activity, preventing degradation of the product. | Codon optimization of insect genes for yeast, engineering of host metabolism to increase precursor supply. |

| Engineered Plants (e.g., Camelina sativa) | Potentially very low-cost production at large scale, direct use of plant biomass as a slow-release dispenser. | Longer development time, lower initial yields compared to fermentation, public acceptance of GM crops. | Optimizing gene expression in seeds, developing efficient extraction and purification methods. |

By focusing on these unresolved questions and future research directions, the scientific community can significantly advance our knowledge of (3Z,13Z)-3,13-octadecadien-1-ol and pave the way for its more effective and sustainable use in innovative pest management strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing (3Z,13Z)-3,13-Octadecadien-1-ol, and what methodological challenges arise in ensuring stereochemical purity?

- Answer : The compound is synthesized via reduction of (4Z,14Z)-nonadeca-4,14-dienoic acid using sodium borohydride in tetrahydrofuran (THF), as described in industrial-scale protocols . Key challenges include maintaining the (Z,Z)-configuration during reduction and minimizing isomerization. Researchers should employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify stereochemistry. Reaction conditions (e.g., temperature, catalyst purity) must be tightly controlled to avoid side products like (E,Z)-isomers, which are biologically inactive in pheromone applications .

Q. How is the structural characterization of (3Z,13Z)-3,13-Octadecadien-1-ol validated in academic research?

- Answer : Structural validation requires a combination of analytical techniques:

- GC-MS : To confirm molecular weight and fragmentation patterns.

- NMR (¹H and ¹³C) : To assign double-bond positions (3Z,13Z) via coupling constants and NOE correlations.

- FT-IR : To identify hydroxyl (-OH) and alkene (C=C) functional groups.

- Polarimetry : To confirm enantiopurity if chiral centers are present.

Researchers should cross-reference data with published spectra in databases like NIST or peer-reviewed studies .

Q. What is the ecological rationale for using (3Z,13Z)-3,13-Octadecadien-1-ol as a mating disruptor in pest management?

- Answer : The compound mimics the natural pheromone of the Western Poplar Clearwing Moth (WPCM), interfering with male-female communication. Field trials under FIFRA Section 18 demonstrated efficacy in reducing WPCM populations by >80% when deployed in dispensers or flowable formulations. Methodologically, researchers must optimize release rates (e.g., using SPLAT dispensers) and monitor environmental factors (temperature, wind) that affect pheromone dispersion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in field efficacy data for (3Z,13Z)-3,13-Octadecadien-1-ol across different geographic regions?

- Answer : Contradictory results may arise from variations in pest population density, local climate, or application methods. To address this:

- Triangulation : Combine quantitative (trap counts, LC-MS residue analysis) and qualitative (farmer surveys, habitat mapping) data.

- Controlled Experiments : Conduct multi-site trials with standardized protocols (e.g., pheromone dispenser density, application timing).

- Statistical Modeling : Use mixed-effects models to account for regional variables (e.g., rainfall, predator presence) .

Q. What methodological considerations are critical for assessing non-target organism risks in pheromone-based pest control?

- Answer : Risk assessment requires:

- Laboratory Bioassays : Expose non-target insects (e.g., pollinators) to pheromone concentrations 10× field levels.

- Field Monitoring : Use pitfall traps and sweep nets to census arthropod communities pre- and post-application.

- Ecotoxicity Screening : Test acute toxicity (LD₅₀) in aquatic species (e.g., Daphnia magna) if runoff is a concern.

The EPA concluded minimal non-target risks due to species-specificity and low environmental persistence .

Q. How can researchers address the instability of (3Z,13Z)-3,13-Octadecadien-1-ol in long-term storage?

- Answer : Degradation pathways include oxidation and isomerization. Mitigation strategies:

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Storage Conditions : Use amber glass vials under nitrogen atmosphere at -20°C.

- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic GC-MS analysis. The EPA mandates registrants to submit storage stability data within 18 months of registration .

Q. What advanced techniques validate the compound’s role in plant-insect interactions beyond mating disruption?

- Answer :

- Electroantennography (EAG) : Measure antennal responses of WPCM to synthetic vs. natural pheromones.

- RNA-Seq : Identify olfactory receptor genes upregulated in response to the compound.

- Field Behavioral Assays : Use harmonic radar tracking to study male flight patterns under pheromone saturation.